Product packaging for 2-chloro-N-(3-nitrophenyl)propanamide(Cat. No.:CAS No. 379255-79-5)

2-chloro-N-(3-nitrophenyl)propanamide

Cat. No.: B3424959
CAS No.: 379255-79-5
M. Wt: 228.63 g/mol
InChI Key: DKFBWJTZPPJWFC-UHFFFAOYSA-N
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Description

2-chloro-N-(3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.0301698 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O3 B3424959 2-chloro-N-(3-nitrophenyl)propanamide CAS No. 379255-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-3-2-4-8(5-7)12(14)15/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFBWJTZPPJWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336325
Record name 2-chloro-N-(3-nitrophenyl)propanamide
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Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-79-5, 40781-53-1
Record name 2-Chloro-N-(3-nitrophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(3-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chiral Auxiliary Approach:

This method involves the temporary attachment of a chiral auxiliary to the nitrogen atom of 3-nitroaniline (B104315). This chiral amine would then direct the subsequent acylation reaction with 2-chloropropanoyl chloride to occur diastereoselectively. The resulting diastereomers can be separated using standard chromatographic or crystallization techniques. Finally, the chiral auxiliary is cleaved to yield the desired enantiomer of 2-chloro-N-(3-nitrophenyl)propanamide. Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams. While effective, this method is often lengthy and involves multiple synthetic steps.

Catalytic Enantioselective Synthesis:

A more modern and efficient approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of 2-chloro-N-(3-nitrophenyl)propanamide, a potential route could involve a catalytic enantioselective conjugate addition of a chloride source to N-(3-nitrophenyl)propenamide, or a kinetic resolution of racemic this compound.

While specific catalysts for the direct enantioselective synthesis of this particular molecule are not widely reported, analogous reactions have been successfully carried out using chiral Lewis acids, organocatalysts, or transition metal complexes. For instance, a chiral phosphine or diamine ligand in a transition metal-catalyzed reaction could potentially facilitate the enantioselective formation of the C-Cl bond.

Chiral Resolution of Racemic Mixture:

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are unique to specific bonds and functional moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The analysis of these bands provides a molecular fingerprint, confirming the presence of the amide linkage, the nitro group, the aromatic ring, and the chloro-alkyl chain.

Key vibrational frequencies observed in the FT-IR spectrum of related N-(chloro-substituted phenyl)-2,2-dichloroacetamides provide a basis for the interpretation of the spectrum of this compound nih.gov. The amide group exhibits several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹. The amide I band, primarily associated with the C=O stretching vibration, is expected to appear as a strong absorption in the range of 1680-1630 cm⁻¹. The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is anticipated around 1550-1510 cm⁻¹.

The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1550-1500 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found at a lower frequency, generally between 1370 and 1330 cm⁻¹.

Aromatic C-H stretching vibrations are expected to produce weak to medium intensity bands above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. For a 1,3-disubstituted (meta) benzene ring, characteristic bands are expected.

The presence of the C-Cl bond in the propanamide side chain will result in a stretching vibration, typically observed in the 800-600 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the methyl and methine groups in the propanamide moiety will also be present in the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmide3300 - 3100
Aromatic C-H StretchPhenyl Ring3100 - 3000
Aliphatic C-H StretchCH₃, CH3000 - 2850
Amide I (C=O Stretch)Amide1680 - 1630
C=C StretchPhenyl Ring1600 - 1450
Amide II (N-H Bend, C-N Stretch)Amide1550 - 1510
Asymmetric NO₂ StretchNitro Group1550 - 1500
Symmetric NO₂ StretchNitro Group1370 - 1330
C-Cl StretchChloroalkane800 - 600

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active, whereas those that cause a change in dipole moment are IR active.

In the Raman spectrum of this compound, the symmetric vibrations of non-polar bonds are often more intense. The symmetric stretching of the nitro group (ν_s(NO₂)) is expected to be a prominent band. The aromatic ring vibrations, particularly the ring breathing mode, will also be strong. The C=O stretching of the amide group, while strong in the IR, will also be observable in the Raman spectrum. The C-Cl stretching vibration is also typically Raman active.

The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or silent in the other nih.gov. This dual-technique approach provides a robust confirmation of the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides valuable information regarding the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

The aromatic region of the spectrum is expected to show a complex pattern of signals for the four protons on the 3-nitrophenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the amide substituent. The proton ortho to the nitro group is expected to be the most deshielded. The coupling patterns (doublets, triplets, and doublet of doublets) and coupling constants (J-values) will be crucial for assigning each aromatic proton to its specific position on the ring.

The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In the aliphatic region, the methine proton (CH) of the propanamide chain, being adjacent to the electron-withdrawing chlorine atom and the carbonyl group, will be deshielded and is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl group (CH₃) protons will, in turn, appear as a doublet due to coupling with the single methine proton.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (Amide)8.0 - 9.5Singlet (broad)
Aromatic H (ortho to NO₂)8.0 - 8.5Multiplet
Aromatic H (other)7.2 - 8.0Multiplet
CH (Propanamide)4.5 - 5.0Quartet
CH₃ (Propanamide)1.6 - 2.0Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to be the most deshielded signal in the spectrum, typically appearing in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-150 ppm. The carbon atom attached to the nitro group (C-NO₂) and the carbon attached to the amide nitrogen (C-N) will be significantly deshielded. The chemical shifts of the other aromatic carbons will be influenced by the substituent effects of the nitro and amide groups.

In the aliphatic region, the methine carbon (CH-Cl) will be deshielded due to the attached chlorine atom and will appear at a higher chemical shift compared to the methyl carbon (CH₃).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 175
Aromatic C-NO₂145 - 150
Aromatic C-N135 - 140
Aromatic C-H110 - 130
CH-Cl (Propanamide)50 - 60
CH₃ (Propanamide)15 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

While 1D NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the methine proton and the methyl protons of the propanamide side chain, confirming their connectivity. Cross-peaks would also be seen between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. The HMQC/HSQC spectrum would show a correlation between the methine proton and the methine carbon, and between the methyl protons and the methyl carbon. It would also correlate each aromatic proton with its corresponding carbon atom.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that confirms the identity and integrity of a synthesized molecule like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to four or more decimal places. For this compound, the molecular formula is established as C₉H₉ClN₂O₃ avantorsciences.com. This composition allows for the calculation of the theoretical exact mass of its molecular ion.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to produce a molecular ion peak ([M+H]⁺) that corresponds closely to the calculated value. The high precision of HRMS allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Molecular FormulaCalculated Exact Mass ([M])Expected Adduct ([M+H]⁺)Calculated m/z for [M+H]⁺
C₉H₉ClN₂O₃228.0296C₉H₁₀ClN₂O₃⁺229.0374

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern of a molecule in a mass spectrometer provides crucial information for its structural confirmation. Upon ionization, the molecular ion of this compound is expected to undergo characteristic cleavages, primarily at the amide bond, which is one of the most labile sites in the structure.

Based on established fragmentation principles for amides and related structures, several key fragmentation pathways can be predicted libretexts.org:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway. This would involve the scission of the C-C bond between the carbonyl carbon and the chiral carbon bearing the chlorine atom, or the C-N bond of the amide.

Amide Bond Cleavage: The C-N amide bond is susceptible to cleavage, which can lead to the formation of two primary fragment ions: the acylium ion ([CH₃CHClC=O]⁺) and the 3-nitroaniline (B104315) radical cation.

Loss of Neutral Molecules: The parent ion or subsequent fragment ions may lose small, stable neutral molecules such as HCl, CO, or NO₂.

A plausible fragmentation scheme would involve the initial cleavage of the amide bond. The most prominent peaks in the mass spectrum would likely correspond to the most stable carbocations formed during this process. For instance, cleavage of the C-N amide bond would yield a 3-nitrophenylamine fragment and a 2-chloropropanoyl fragment. Further fragmentation of the aromatic portion could involve the loss of the nitro group (NO₂).

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, detailed analysis of its close structural analogue, 2-chloro-N-(p-tolyl)propanamide, provides significant insight into the expected solid-state structure, molecular conformation, and intermolecular interactions researchgate.net. The substitution of a p-tolyl group with a m-nitrophenyl group would introduce different electronic and steric effects, but the core propanamide structure and its crystallographic behavior are expected to share similarities.

Crystal Growth Techniques for Diffraction-Quality Crystals

Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For organic molecules like this compound and its analogues, several standard techniques are commonly employed:

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., toluene, ethanol (B145695), or acetone) and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the growth of single crystals. For the analogue 2-chloro-N-(p-tolyl)propanamide, single crystals were successfully grown by the slow evaporation of a toluene solution at room temperature researchgate.net.

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion at the interface between the two solvents gradually reduces the solubility, leading to crystal formation.

Vertical Bridgman Technique: This is a melt-growth technique where the compound is melted in a sealed ampoule which is then slowly passed through a temperature gradient. This method is effective for producing large, high-quality bulk crystals of organic compounds nist.govdocbrown.info.

Analysis of Unit Cell Parameters and Space Group Symmetry

The unit cell is the fundamental repeating unit of a crystal lattice, defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements within the crystal.

For the analogue 2-chloro-N-(p-tolyl)propanamide, X-ray diffraction analysis revealed an orthorhombic crystal system with the space group Pbca researchgate.net. This indicates a centrosymmetric space group with three mutually perpendicular screw axes. The unit cell parameters were determined at a temperature of 100 K researchgate.net. It is plausible that this compound would crystallize in a similar common space group for organic molecules, such as one from the monoclinic or orthorhombic systems.

Crystallographic Data for the Analogue 2-chloro-N-(p-tolyl)propanamide researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.5119 (3)
b (Å)9.6885 (4)
c (Å)21.8439 (8)
α (°)90
β (°)90
γ (°)90
Volume (ų)2013.05 (13)
Z (Molecules per unit cell)8

Conformational Analysis and Torsion Angles

In the structure of this compound, a key conformational feature is the relative orientation of the nitrophenyl ring and the propanamide side chain. This is defined by the torsion angle around the N-C(aryl) bond. In the analogue 2-chloro-N-(p-tolyl)propanamide, the aryl ring is twisted with respect to the amide backbone plane researchgate.net. The C1—C7—N8—C9 torsion angle was found to be 45.3 (2)° researchgate.net. This twisting is a common feature in such molecules, arising from a balance between steric hindrance and the electronic effects of conjugation.

Intermolecular Interactions: Hydrogen Bonding Networks and Halogen Bonding

The supramolecular architecture of this compound and its analogues is significantly influenced by a variety of intermolecular interactions, which dictate the packing of molecules in the crystal lattice. These non-covalent forces primarily include hydrogen bonds and, in some cases, halogen bonds, which collectively stabilize the crystalline structure.

Hydrogen Bonding: The most prominent intermolecular interaction in this class of compounds is the hydrogen bond, typically involving the amide N-H group as a donor and an electronegative atom, such as a carbonyl or nitro group oxygen, as an acceptor. harvard.eduquora.com In the crystal structures of analogous compounds, these interactions are fundamental in forming extended molecular chains or more complex networks.

In more complex analogues, such as 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate, an extensive network of hydrogen bonds links the molecules. This network involves a combination of N-H⋯O, O-H⋯O, and O-H⋯N interactions, creating chains of edge-fused rings. nih.gov Another analogue, 3-chloro-N-(2-nitrophenyl)benzamide, features an intramolecular N—H⋯O hydrogen bond, which influences the molecule's conformation, alongside intermolecular C—H⋯O hydrogen bonds that link molecules into chains. nih.gov

Table 1: Examples of Hydrogen Bond Geometries in Analogous Structures

Compound Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
2-chloro-N-(p-tolyl)propanamide researchgate.net N—H···O 0.83(2) 2.05(2) 2.872(2) 171(2)
2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate nih.gov N—H···O - - - -
3-chloro-N-(2-nitrophenyl)benzamide nih.gov N—H···O (intramolecular) 0.86 2.14 2.651(3) 117

Note: Data for 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate was described qualitatively in the source.

Halogen Bonding: Halogen bonding is another significant directional interaction that can be observed in chloro-substituted compounds. nih.gov This interaction occurs between an electrophilic region on the halogen atom, known as a σ-hole, and a nucleophilic site on an adjacent molecule. nih.gov The strength and geometry of a halogen bond are influenced by factors such as the nature of the halogen and the electronic properties of the substituents on the molecule. nih.govnsf.gov

In the crystal structure of 2-chloro-N-(p-tolyl)propanamide, weak C—Cl⋯O=C halogen bonds are observed, contributing to the arrangement of molecular stacks. researchgate.net This interaction, though weaker than the primary hydrogen bonds, plays a crucial role in the three-dimensional organization of the crystal. The presence of electron-withdrawing groups, such as the nitro group in the title compound, is known to enhance the electrophilic character of the σ-hole on the halogen, potentially leading to stronger or more prevalent halogen bonding interactions. nsf.gov

Table 2: Example of Halogen Bond Geometry

Compound Donor···Acceptor D···A (Å)

Addressing Crystallographic Disorder and Refinement Challenges

The process of elucidating the precise crystal structure of N-aryl propanamides can present specific challenges, most notably crystallographic disorder. This phenomenon occurs when a molecule or a fragment of a molecule occupies two or more positions within the crystal lattice, leading to averaged electron density in crystallographic analysis.

A pertinent example is found in the structure of 2-chloro-N-(p-tolyl)propanamide, which exhibits disorder in the positions of the chlorine atom and the terminal methyl group of the propanamide moiety. researchgate.net In this case, the crystallographic data was refined with the disordered atoms modeled in two distinct positions, each with a specific occupancy factor. The major occupancy component was found to be approximately 77-78%, with the minor component accounting for the remaining 22-23%. researchgate.net

Table 3: Refined Occupancy Factors for Disordered Atoms in 2-chloro-N-(p-tolyl)propanamide researchgate.net

Sample Disordered Atoms Major Occupancy (%) Minor Occupancy (%)
1a (Cu Kα radiation) Cl / C(methyl) 78.3 (2) 21.7 (2)

Addressing such disorder is a critical step in the refinement of the crystal structure. The process requires careful modeling using specialized crystallographic software. Programs such as SHELXL and OLEX2 are commonly employed for this purpose. researchgate.net The refinement strategy involves:

Identification: Recognizing elongated or unusual thermal ellipsoids in the initial structure solution, which suggests the presence of disorder.

Modeling: Splitting the disordered atoms over the identified positions. Constraints or restraints on bond lengths, angles, and thermal parameters may be necessary to achieve a stable and chemically sensible refinement.

Occupancy Refinement: Refining the site occupancy factors of the disordered components. These factors must sum to unity for the given atomic position.

Validation: The final model must be validated to ensure it provides a better fit to the experimental diffraction data than a non-disordered model, as indicated by improved R-factors and a more logical chemical structure. nih.gov

The successful resolution of crystallographic disorder is essential for accurately determining molecular geometry and understanding the details of intermolecular interactions, which may themselves be affected by the different orientations of the disordered fragments.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
2-chloro-N-(p-tolyl)propanamide
2-chloro-N-(3-nitrophenyl)nicotinamide

Chemical Reactivity and Mechanistic Studies of 2 Chloro N 3 Nitrophenyl Propanamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The chlorine atom attached to the carbon alpha to the carbonyl group is a primary site for nucleophilic substitution. This reactivity is characteristic of α-halo amides and proceeds, in this case, primarily through an SN2 mechanism. The mechanism involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group (the chloride ion). masterorganicchemistry.com The reaction occurs in a single, concerted step, leading to an inversion of stereochemistry at the chiral center if an enantiomerically pure starting material is used. masterorganicchemistry.com

Reactivity with Various Nucleophiles (e.g., Amines, Thiols)

The α-chloro position of 2-chloro-N-(3-nitrophenyl)propanamide is susceptible to attack by a range of nucleophiles. The efficiency of the substitution is largely dependent on the strength of the incoming nucleophile.

Amines : Primary and secondary amines serve as effective nitrogen nucleophiles. The reaction with an amine, such as ammonia (B1221849) or a primary amine, displaces the chloride ion to form a new carbon-nitrogen bond, yielding an α-amino amide derivative. The lone pair of electrons on the nitrogen atom initiates the attack on the electron-deficient α-carbon. chemguide.co.uk However, the initial product, a primary amine, is itself a nucleophile and can react with another molecule of the starting material to form a secondary amine, which can then react to form a tertiary amine. chemguide.co.uk This can lead to a mixture of products unless reaction conditions, such as using a large excess of the amine nucleophile, are carefully controlled. chemguide.co.uk

Thiols : Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles for this type of substitution. Thiols are generally more nucleophilic than corresponding alcohols or amines, a factor attributed to the larger size and greater polarizability of the sulfur atom. nih.gov The reaction with a thiol readily produces an α-thioether derivative. Due to their high nucleophilicity, thiols often react under milder conditions and with greater selectivity than amines. nih.gov

Table 1: Reactivity of α-Chloro Position with Common Nucleophiles

Nucleophile Type Example Product Type General Reactivity
Amines Ammonia (NH₃), Ethylamine (CH₃CH₂NH₂) α-Amino amide Good; potential for multiple substitutions. chemguide.co.uk
Thiols Ethanethiol (CH₃CH₂SH) α-Thioether amide Excellent; typically more reactive than amines. nih.gov

Reaction Kinetics and Solvent Effects

The rate of the SN2 reaction at the α-chloro position is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). masterorganicchemistry.com The choice of solvent has a profound impact on the reaction kinetics by influencing the stability of reactants and transition states. libretexts.orgnih.gov

Solvent Types and Their Effects:

Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) have O-H or N-H bonds and are capable of hydrogen bonding. libretexts.org While they can dissolve ionic nucleophiles, they tend to solvate the nucleophile heavily, creating a "solvent cage" that hinders its ability to attack the electrophile. This solvation stabilizes the nucleophile, lowering its ground state energy and thereby increasing the activation energy, which slows down the SN2 reaction rate. lumenlearning.com

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess dipoles but lack acidic protons. lumenlearning.com They are effective at solvating cations but leave anions (the nucleophiles) relatively "naked" and highly reactive. This lack of strong solvation for the nucleophile results in a significantly faster SN2 reaction rate compared to protic solvents. lumenlearning.com

The rate of reaction generally increases with the nucleophilicity of the attacking species and is favored in polar aprotic solvents that enhance the nucleophile's reactivity. nih.govlumenlearning.com

Table 2: Influence of Solvent on SN2 Reaction Rate

Solvent Class Examples Effect on Nucleophile Expected Reaction Rate
Polar Protic Water (H₂O), Methanol (CH₃OH) Strongly solvates and stabilizes the nucleophile via H-bonding. libretexts.org Slower lumenlearning.com
Polar Aprotic Acetone, DMSO, DMF Poorly solvates the nucleophile, leaving it more reactive. lumenlearning.com Faster lumenlearning.com

Reduction Chemistry of the Nitro Group

The nitro group on the phenyl ring is a versatile functional group that can be reduced to an amine, providing a key synthetic route to further derivatization. The selective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro-amide, is a critical consideration.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a common and efficient method for reducing aromatic nitro groups. google.com The process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Catalysts and Conditions:

Catalysts: Palladium (Pd), platinum (Pt), and nickel (Ni) are widely used catalysts, often supported on carbon (e.g., Pd/C, Pt/C) to maximize surface area and activity. google.commit.edu Palladium is often preferred for its high chemoselectivity, effectively reducing the nitro group without causing significant hydrodehalogenation (loss of the chlorine atom). mit.edu

Reaction Pathway: The hydrogenation of nitroarenes over palladium is believed to proceed through a condensation mechanism. mit.edursc.org The nitro group is initially reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine. These intermediates can then condense to form an azoxy compound, which is subsequently reduced to an azo dimer and finally cleaved to yield two molecules of the corresponding primary amine. rsc.org

Selectivity: A significant challenge in the hydrogenation of chlorinated nitroaromatics is the potential for hydrodehalogenation. google.com To enhance selectivity and prevent the loss of the chlorine atom, inhibitors like thiophene (B33073) can be added to the reaction mixture. The reaction is typically carried out at elevated temperatures and pressures, with conditions optimized to ensure complete reduction while minimizing side reactions. google.com

Selective Chemical Reduction Methods

A variety of chemical reagents can achieve the selective reduction of the nitro group, offering alternatives to catalytic hydrogenation, particularly when specific functional group tolerance is required.

Metal/Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is also an effective reagent for this transformation.

Hydrazine-based Reduction: Hydrazine hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst like Raney nickel or iron compounds is a powerful reducing system. This method can be highly selective for nitro groups, even in the presence of sensitive functionalities like amides, which are often difficult to preserve under other reducing conditions. researchgate.net

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) is typically not strong enough to reduce a nitro group on its own. jsynthchem.com However, its reducing power can be enhanced by using it in conjunction with a transition metal complex, such as those involving nickel, allowing for the effective reduction of nitro compounds to amines in solvents like ethanol. jsynthchem.com

Table 3: Comparison of Nitro Group Reduction Methods

Method Reagents Key Features
Catalytic Hydrogenation H₂ with Pd/C or Pt/C High efficiency; potential for dechlorination which can be managed with inhibitors. google.commit.edu
Metal in Acid Sn/HCl, Fe/HCl, SnCl₂ Classic, robust method.
Hydrazine Hydrate N₂H₄·H₂O with catalyst Highly selective for nitro groups in the presence of amides. researchgate.net
Modified Borohydride NaBH₄ with Ni complex Mild conditions; enhanced reactivity of NaBH₄. jsynthchem.com

Hydrolytic Stability of the Amide Bond

The amide bond is generally recognized for its significant stability, a feature attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance gives the C-N bond partial double-bond character, making it resistant to cleavage. In the solid state, molecules of similar acetamides form strong intermolecular N-H···O hydrogen bonds, creating chains that further stabilize the structure. nih.govresearchgate.net

While specific hydrolytic stability data for this compound is not extensively documented in public literature, the general principles of amide hydrolysis apply. Hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, typically requires harsh conditions, such as prolonged heating in the presence of strong acid or base. Under neutral physiological conditions, the amide bond is exceptionally stable, which is a cornerstone of peptide and protein chemistry. The presence of the electron-withdrawing nitro group on the phenyl ring may slightly influence the electronic properties of the amide, but it is not expected to dramatically alter its inherent high stability against hydrolysis under normal conditions.

Exploration of Rearrangement Reactions

While specific experimental studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, its chemical structure suggests the potential for several classical intramolecular rearrangement reactions common to amides and related functionalities. This section explores the theoretical possibilities of such rearrangements, drawing upon established mechanistic principles in organic chemistry.

A primary consideration for the reactivity of this compound is its nature as a secondary amide. Many classical rearrangements, such as the Hofmann, Curtius, and Lossen reactions, typically proceed from primary amides or their derivatives to form amines or isocyanates. wikipedia.orgtcichemicals.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com The presence of the 3-nitrophenyl substituent on the nitrogen atom in this compound precludes it from directly undergoing these specific rearrangements in their standard form, as they require an N-H proton that is absent in this secondary amide.

However, variations and other classes of rearrangements could potentially be induced under specific conditions. The following is a theoretical exploration of possible rearrangement pathways.

Potential for Smiles and Chapman Rearrangements

Given the N-aryl amide structure of the molecule, rearrangements involving the migration of the aryl group are a more plausible area of investigation. The Smiles and Chapman rearrangements are notable examples of such transformations.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. rsc.org In a hypothetical scenario, if a nucleophilic group were present on the propanamide side chain, it could potentially attack the nitrophenyl ring, which is activated towards nucleophilic attack by the electron-withdrawing nitro group. The chloro-substituent at the alpha position, however, does not directly facilitate a standard Smiles rearrangement. A related process, the Truce-Smiles rearrangement, involves the migration of an aryl group from a sulfur atom to a carbanion, which is not directly applicable here. nih.gov

The Chapman rearrangement involves the thermal conversion of an aryl N-arylbenzimidate to an N,N-diaryl amide. organicreactions.orgresearchgate.netrsc.org To explore this possibility, this compound would first need to be converted to its corresponding imidate, for instance, by O-alkylation. The resulting imidate could then potentially undergo a 1,3-shift of the 3-nitrophenyl group from the nitrogen to the oxygen atom upon heating, although this is a hypothetical pathway.

Hypothetical Rearrangement Scenarios

The table below outlines the theoretical applicability of several well-known rearrangement reactions to this compound, highlighting the necessary modifications to the substrate or the general limitations.

RearrangementGeneral SubstrateApplicability to this compoundPotential Product (Hypothetical)Key Requirements/Limitations
Hofmann Rearrangement Primary AmideNot directly applicableN/ARequires a primary amide with two N-H protons. wikipedia.orgtcichemicals.comchemistrysteps.com
Curtius Rearrangement Acyl AzideNot directly applicable (from the amide)N/ATypically starts from a carboxylic acid or acyl chloride to form an acyl azide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnih.govrsc.orgnih.gov
Lossen Rearrangement Hydroxamic Acid or its derivativeNot directly applicableN/ARequires conversion to a hydroxamic acid. wikipedia.orgslideshare.netunacademy.comnumberanalytics.comrsc.org
Chapman Rearrangement Aryl N-arylbenzimidatePotentially applicable after conversion to an imidateN-(3-nitrophenyl)-N-aroyl-amine derivativeRequires initial O-alkylation or similar modification. organicreactions.orgresearchgate.netrsc.org
Smiles Rearrangement Aromatic system with a tethered nucleophile and an activating groupLimited applicabilitySubstituted aniline (B41778) derivativeThe current structure lacks a suitable tethered nucleophile for a standard Smiles rearrangement. rsc.orgacs.orgacs.org

Table 1: Theoretical Exploration of Rearrangement Reactions

This table is interactive. Click on the headers to sort the data.

It is important to emphasize that the reactions outlined above are theoretical explorations based on the structure of this compound and the known mechanisms of these rearrangements. Experimental verification would be necessary to determine if these or other unforeseen rearrangement reactions occur and to characterize the resulting products and their formation mechanisms. The presence of the α-chloro atom and the nitro-substituted phenyl ring would undoubtedly influence the electronic and steric environment, potentially leading to novel reactivity.

Computational Chemistry and Molecular Modeling of 2 Chloro N 3 Nitrophenyl Propanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nanobioletters.com Calculations are frequently performed using specific functionals and basis sets, such as the B3LYP functional combined with the 6-311++G(d,p) basis set, to ensure a high level of accuracy for geometry and electronic properties. jst.org.inymerdigital.com

While specific experimental data for 2-chloro-N-(3-nitrophenyl)propanamide is not available in the cited literature, the expected structural parameters can be inferred from similar compounds. For instance, studies on related chloro-N-phenyl-propanamides reveal key geometric features, such as the planarity of the amide group and the torsion angle between the phenyl ring and the amide backbone. nih.govresearchgate.net The electronic structure analysis provides information on the distribution of electrons within the molecule, which is critical for understanding its chemical properties.

Parameter Typical Value Range Description
C=O Bond Length 1.22 - 1.23 Å The length of the carbonyl double bond. researchgate.net
C-N (amide) Bond Length 1.34 - 1.35 Å The length of the amide C-N bond, indicating partial double bond character. researchgate.net
N-C (aryl) Bond Length 1.41 - 1.43 Å The bond connecting the amide nitrogen to the phenyl ring.
C-Cl Bond Length 1.78 - 1.80 Å The length of the bond between the alpha-carbon and the chlorine atom.
Phenyl C-C-N-C Dihedral 40° - 50° The twist angle between the phenyl ring and the amide plane. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. manipal.eduresearchgate.net In molecules like this compound, the presence of the electron-withdrawing nitro group and the conjugated system is expected to influence the HOMO-LUMO gap significantly. nih.gov

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors Note: The values in this table are representative examples from studies on similar nitroaromatic compounds to illustrate the concepts.

Parameter Definition Expected Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMO A smaller gap (typically < 4 eV for reactive organic molecules) suggests higher reactivity and potential for charge transfer. manipal.eduresearchgate.net
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. A lower value indicates higher reactivity. nih.gov
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; a higher value indicates greater reactivity. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method provides quantitative insight into intramolecular delocalization and donor-acceptor interactions, such as hyperconjugation. uni-rostock.de The energetic importance of these interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) signifies a stronger delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov For this compound, key interactions would likely involve the delocalization of lone pair electrons from the amide nitrogen and the oxygen atoms of the nitro group into adjacent antibonding orbitals.

Natural Population Analysis (NPA) is performed as part of the NBO analysis to calculate the distribution of electron density onto the atoms. uni-rostock.de This method provides a more stable description of atomic charges compared to other methods like Mulliken population analysis. wisc.eduuni-rostock.de The NPA charges help identify the most electropositive and electronegative sites in the molecule.

Table 3: Illustrative NBO Donor-Acceptor Interactions and NPA Charges Note: This table presents hypothetical but chemically reasonable interactions and charges for this compound based on NBO theory.

Interaction (Donor -> Acceptor) E(2) (kcal/mol) Type of Interaction Atom NPA Charge (e)
LP(Ocarbonyl) -> π*(C-Namide) High Resonance stabilization O (carbonyl) ~ -0.6
LP(Namide) -> π*(C=O) Moderate Resonance stabilization O (nitro) ~ -0.4
π(C-Cring) -> π*(N-Onitro) Moderate Delocalization in nitrobenzene (B124822) ring N (nitro) ~ +0.5
LP(Onitro) -> σ*(N-Cring) Low Hyperconjugation H (amide) ~ +0.4
σ(C-H) -> σ*(C-Cl) Low Hyperconjugation Cl ~ -0.1

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.govresearchgate.net Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). jmcs.org.mx Molecules with large hyperpolarizability values are considered promising NLO candidates. A significant NLO response often arises from intramolecular charge transfer (ICT), typically found in systems with electron donor (D) and acceptor (A) groups connected by a π-conjugated bridge. nih.gov In this compound, the nitro group acts as a strong electron acceptor, suggesting the molecule may exhibit NLO properties. researchgate.netnih.gov

Table 4: Predicted Non-Linear Optical (NLO) Properties Note: Values are illustrative, based on findings for other organic molecules with donor/acceptor groups, as specific data for the target compound were not found.

Parameter Unit Description
Dipole Moment (μtotal) Debye Measures the overall polarity of the molecule.
Mean Polarizability (<α>) esu Describes the linear response of the electron cloud to an external electric field. nih.gov
First Hyperpolarizability (βtotal) esu Measures the second-order, non-linear response to an electric field; a key indicator of NLO activity. jmcs.org.mx

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations identify a molecule's minimum energy structure, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. By simulating the movements of atoms according to the laws of classical mechanics, MD can map out the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. For this compound, MD simulations could be used to study the flexibility of the molecule, including the rotation around the C-N amide bond and the bond linking the amide group to the nitrophenyl ring. This provides insight into how the molecule might behave in a solution or interact with a biological target.

Electrostatic Potential Surface Analysis (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. ymerdigital.com The MEP map plots the electrostatic potential onto the molecule's electron density surface. researchgate.net

Negative Regions (Red/Yellow): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atoms of the carbonyl and nitro groups. researchgate.netnih.gov

Positive Regions (Blue): Indicate areas of low electron density or positive charge, which are susceptible to nucleophilic attack. The hydrogen atom of the amide (N-H) group is expected to be a primary positive site. nih.gov

Fukui functions provide a quantitative method to identify the most reactive sites within a molecule, complementing the qualitative picture from MEP analysis. ymerdigital.com By analyzing how the electron density changes upon the addition or removal of an electron, Fukui functions can distinguish the local reactivity for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net This allows for a more precise identification of which atoms are most likely to participate in chemical reactions.

Noncovalent Interaction (NCI) Analysis and Topological Investigations

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the Noncovalent Interaction (NCI) analysis or detailed topological investigations for the compound this compound.

Noncovalent Interaction (NCI) analysis is a computational chemistry method used to visualize and understand weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule or between molecules. wikipedia.orgnih.gov This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). wikipedia.orgchemtools.org By plotting the reduced density gradient against the electron density, regions of noncovalent interactions can be identified and characterized. chemtools.org The resulting visualization typically uses colored isosurfaces, where different colors indicate the type and strength of the interaction—for example, blue for strong, attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes. scispace.com

Topological investigations in computational chemistry, often based on the Quantum Theory of Atoms in Molecules (QTAIM), analyze the topology of the electron density to define atomic basins, bond paths, and critical points. nih.gov This analysis provides quantitative insights into the nature of chemical bonds and intermolecular interactions.

While these methods are powerful tools for understanding molecular structure and reactivity, and have been applied to various organic molecules, specific research applying NCI analysis or detailed topological studies to this compound is not publicly available at this time. Such studies would be valuable to elucidate the intramolecular and intermolecular forces that govern the compound's crystal packing, conformation, and potential interactions with biological targets. Future computational research on this molecule would be necessary to generate the data for this type of analysis.

Synthesis and Characterization of Derivatives and Analogues of 2 Chloro N 3 Nitrophenyl Propanamide

Modifications on the Phenyl Ring

The aromatic ring is a key target for structural variation, where changes in substituent type, position, and electronic nature can profoundly impact molecular properties.

Impact of Nitro Group Position (Ortho, Meta, Para)

The position of the electron-withdrawing nitro (–NO₂) group on the phenyl ring is a critical determinant of the molecule's electronic distribution and intermolecular interactions. While the parent compound features a meta-nitro group, synthesizing its ortho- and para-isomers allows for a comparative analysis. The electronic influence of the nitro group is most pronounced at the ortho and para positions due to the combined inductive and resonance effects, which pull electron density from the ring. In the meta position, the effect is primarily inductive.

This positional isomerism significantly affects crystal packing and hydrogen bonding patterns. A study on the isomeric 2-chloro-N-(nitrophenyl)nicotinamides, which are structurally analogous, revealed distinct supramolecular structures based on the nitro group's location. nih.gov

Ortho-isomer: Molecules of 2-chloro-N-(2-nitrophenyl)nicotinamide are linked by C-H···O hydrogen bonds. nih.gov

Meta-isomer: The hydrated form, 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate, displays a more complex network involving N-H···O, O-H···O, and O-H···N hydrogen bonds. nih.gov

Para-isomer: In 2-chloro-N-(4-nitrophenyl)nicotinamide, molecules are linked into chains by N-H···N hydrogen bonds. nih.gov

These differences in intermolecular bonding, driven by the specific placement of the nitro group, can influence properties such as solubility and melting point.

Table 1: Comparison of Intermolecular Interactions in Isomeric 2-Chloro-N-(nitrophenyl)nicotinamides

Isomer Position Key Hydrogen Bonds
Ortho C-H···O
Meta (Hydrated) N-H···O, O-H···O, O-H···N

Data sourced from a study on analogous nicotinamide (B372718) structures. nih.gov

Introduction of Additional Halogen Substituents

Introducing additional halogen atoms onto the phenyl ring creates di- or poly-substituted derivatives. An example of such a derivative is 2-Chloro-N-(2-chloro-5-nitrophenyl)propanamide . scbt.com The synthesis of such compounds typically involves the reaction of an appropriately substituted aniline (B41778) with an acyl chloride. For instance, the synthesis of related N-aryl benzamides has been achieved by reacting a substituted aniline with a benzoyl chloride derivative. nih.gov

Variation of Electron-Withdrawing and Electron-Donating Groups

Systematic variation of substituents on the phenyl ring allows for the fine-tuning of molecular properties. This involves replacing the nitro group or adding other groups with different electronic characteristics.

Electron-Withdrawing Groups (EWGs): Groups like cyano (–CN) or trifluoromethyl (–CF₃) are strong EWGs that decrease the electron density of the phenyl ring, making the amide N-H proton more acidic.

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., –CH₃) or methoxy (B1213986) (–OCH₃) increase the electron density on the ring.

Studies on related N-aryl amide series have demonstrated the significant impact of these substituents. In a series of substituted benzamides, the introduction of different groups on the aromatic ring was found to alter the molecule's lipophilicity. nih.gov Similarly, research on substituted 2,2-dimethylchroman-4-ones showed a clear correlation between the electronic nature of the substituent and the chemical shifts in ¹³C NMR spectra, particularly for the carbonyl carbon and aromatic carbons para to the substituent. mdpi.com A deshielding effect (shift to a higher ppm) was observed when moving from electron-donating to electron-withdrawing groups, indicating a decrease in electron density at that position. mdpi.com

Table 2: Effect of Phenyl Ring Substituents on the Carbonyl ¹³C NMR Chemical Shift in an Analogous Chroman-4-one Series

Substituent (R) Electronic Nature Carbonyl Chemical Shift (δ, ppm)
-NMe₂ Strong EDG 190.9
-Cl EWG 195.0

Data adapted from a study on substituted 2,2-dimethylchroman-4-ones, illustrating the electronic effect of substituents. mdpi.com

Alterations at the α-Position of the Propanamide Chain

The α-carbon of the propanamide chain is another critical site for modification, influencing the molecule's reactivity and three-dimensional structure.

Substitution of the Chlorine Atom with Other Leaving Groups

The chlorine atom at the α-position is a reactive site susceptible to nucleophilic substitution. Its replacement with other leaving groups can lead to a wide array of new analogues. The efficiency of the substitution depends on the nature of the incoming nucleophile and the stability of the leaving group. The synthesis of N-acyl-N-arylalaninates, for example, involves the formation of an amide bond, which can be conceptualized as the result of substituting the α-halogen on a propionyl halide precursor with an N-arylalanine. nih.govresearchgate.neturfu.ru

Common nucleophiles for this substitution include:

Amines: To form α-amino acid derivatives.

Alcohols/Alkoxides: To form α-alkoxy derivatives.

Thiols/Thiolates: To form α-thio derivatives.

The relative reactivity of leaving groups is a key factor in these synthetic transformations. Generally, better leaving groups are weaker bases. While chloride is a reasonably good leaving group, it can be synthetically advantageous to use precursors with even better leaving groups like bromide, iodide, or sulfonate esters (e.g., tosylates, mesylates) to facilitate reactions with weaker nucleophiles.

Stereochemical Influences on Molecular Conformation

The α-carbon in 2-chloro-N-(3-nitrophenyl)propanamide is a chiral center, meaning the compound can exist as two enantiomers (R and S). The stereochemistry at this position has a profound influence on the molecule's three-dimensional conformation and, consequently, its interaction with other chiral molecules.

The differential activity of enantiomers is well-documented in related classes of compounds, such as acylalanine fungicides. nih.govresearchgate.neturfu.ru For the fungicide metalaxyl, the biological activity is almost entirely attributed to the R-enantiomer. nih.govresearchgate.neturfu.ru This highlights how a specific stereochemical configuration is often required for a precise molecular fit with a biological target.

The stereochemistry also dictates the preferred molecular conformation in the solid state. X-ray crystallography studies of the related compound 2-chloro-N-(p-tolyl)propanamide provide insight into the molecule's geometry. nih.gov In this structure, the plane of the aryl ring is significantly twisted relative to the amide backbone plane. nih.gov This torsion angle is a critical conformational parameter influenced by the steric and electronic interactions between the substituents on the α-carbon and the phenyl ring.

Table 3: Selected Geometric Parameters for the Analogous Compound 2-chloro-N-(p-tolyl)propanamide

Parameter Description Value
C1—C7—N8—C9 Torsion angle between aryl ring and amide backbone 45.3 - 45.6 (°)
Cl1—C11 Bond length of the α-chloro group ~1.785 (Å)

Data from the crystal structure of 2-chloro-N-(p-tolyl)propanamide. nih.gov Such conformational details are crucial for understanding how these molecules orient themselves in space and interact with their environment.

Amide Nitrogen Substitutions

The secondary amide functionality in this compound provides a key site for synthetic modification. Substitution of the hydrogen atom on the amide nitrogen with alkyl or aryl groups can significantly alter the chemical and physical properties of the molecule.

Alkyl and Aryl Substitutions on the Amide Nitrogen

The introduction of alkyl or aryl substituents on the amide nitrogen of this compound can be achieved through several synthetic strategies. These substitutions lead to the formation of tertiary amides, which can exhibit distinct conformational preferences and reactivity patterns compared to the parent secondary amide.

Synthesis of N-Alkyl Derivatives:

N-alkylation of this compound can be accomplished by reacting the parent amide with an alkyl halide in the presence of a suitable base. The base, typically a strong one such as sodium hydride (NaH), deprotonates the amide nitrogen to form an amidate anion, which then acts as a nucleophile to displace the halide from the alkylating agent.

A general synthetic route is as follows: this compound + R-X + Base → N-alkyl-2-chloro-N-(3-nitrophenyl)propanamide + Base·HX

Where R is an alkyl group and X is a halogen.

Synthesis of N-Aryl Derivatives:

The synthesis of N-aryl derivatives of this compound, which would result in a tri-aryl amine-like structure, presents a greater synthetic challenge due to the reduced nucleophilicity of the amide nitrogen. However, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could potentially be employed. This would involve the palladium-catalyzed coupling of this compound with an aryl halide.

Alternatively, a more direct approach involves the reductive amidation of nitroarenes with acyl chlorides. This method allows for the formation of N-aryl amides directly from nitroaromatic compounds. For example, the reaction of a nitroarene with an acyl chloride in the presence of a reducing agent like iron dust can yield the corresponding N-aryl amide. nih.gov

Characterization:

The characterization of these N-substituted derivatives would rely on standard spectroscopic techniques. In the ¹H NMR spectrum, the disappearance of the N-H proton signal would be a key indicator of successful substitution. For N-alkyl derivatives, new signals corresponding to the alkyl group protons would appear. For N-aryl derivatives, additional signals in the aromatic region of the spectrum would be observed. ¹³C NMR spectroscopy would show the appearance of new carbon signals from the introduced alkyl or aryl group. Infrared (IR) spectroscopy would show a shift in the C=O stretching frequency, and the disappearance of the N-H stretching and bending vibrations characteristic of secondary amides. Mass spectrometry would confirm the molecular weight of the new derivative.

Compound NameStructureSynthetic Method (Proposed)Key Characterization Data (Expected)
N-Methyl-2-chloro-N-(3-nitrophenyl)propanamideN-Methyl-2-chloro-N-(3-nitrophenyl)propanamideAlkylation with methyl iodide and NaH¹H NMR: Disappearance of N-H proton, appearance of N-CH₃ singlet. MS: M+ corresponding to C₁₀H₁₁ClN₂O₃.
N-Phenyl-2-chloro-N-(3-nitrophenyl)propanamideN-Phenyl-2-chloro-N-(3-nitrophenyl)propanamideBuchwald-Hartwig amination with bromobenzene¹H NMR: Disappearance of N-H proton, additional aromatic signals. MS: M+ corresponding to C₁₅H₁₃ClN₂O₃.

Note: The structures and data in the table are proposed based on general synthetic principles, as specific literature for these exact compounds is not available.

Propanamide Scaffold Modifications

Homologation of the Propanamide Chain

Homologation involves the extension of the propanamide chain by one or more methylene (B1212753) units, resulting in butanamide, pentanamide (B147674), or longer-chain analogues. A common method to achieve this is to use a homologous acyl chloride in the initial acylation of 3-nitroaniline (B104315). For example, the use of 4-chlorobutanoyl chloride or 5-chloropentanoyl chloride would yield the corresponding butanamide and pentanamide derivatives, respectively.

The synthesis of 4-chloro-N-(3-nitrophenyl)butanamide has been reported, and this compound is commercially available. amerigoscientific.com Similarly, the synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide has been described, involving the reaction of 4-nitroaniline (B120555) with 5-chlorovaleryl chloride in the presence of anhydrous potassium carbonate. wjpsonline.com This provides a clear precedent for the synthesis of homologous series of N-(3-nitrophenyl) chloroalkanamides.

Characterization of Homologues:

The characterization of these homologated analogues would be straightforward. In the ¹H NMR spectrum, the integration of the signals for the methylene protons in the acyl chain would increase. For example, a butanamide derivative would show signals corresponding to a -CH₂CH₂CH₂- chain. ¹³C NMR would show additional methylene carbon signals. The mass spectrum would show a corresponding increase in the molecular weight by 14 Da for each additional CH₂ group.

Compound NameStructureSynthetic MethodKey Characterization Data
4-Chloro-N-(3-nitrophenyl)butanamide4-Chloro-N-(3-nitrophenyl)butanamideReaction of 3-nitroaniline with 4-chlorobutanoyl chlorideMolecular Formula: C₁₀H₁₁ClN₂O₃, Molecular Weight: 242.66 g/mol . amerigoscientific.com
5-Chloro-N-(4-nitrophenyl)pentanamide5-Chloro-N-(4-nitrophenyl)pentanamideReaction of 4-nitroaniline with 5-chloropentanoyl chlorideM.p.: 133-134°C. FT-IR (KBr): 3290, 1682 cm⁻¹. MS (ESI, m/z): 255 [M-H]⁻. wjpsonline.com

Note: Data for the 4-nitrophenyl analogue is provided as a close reference.

Ring Incorporations within the Amide Structure

The incorporation of the amide nitrogen and parts of the propanamide chain into a cyclic structure leads to the formation of lactams. The size of the resulting lactam ring (e.g., β-lactam, γ-lactam, δ-lactam) depends on the specific intramolecular cyclization strategy employed.

Synthesis of β-Lactams (Azetidin-2-ones):

The synthesis of N-(3-nitrophenyl)azetidin-2-one, a four-membered lactam, could potentially be achieved through an intramolecular cyclization of a suitable precursor. While direct synthesis from this compound is challenging, related syntheses of azetidin-3-ones have been reported via intramolecular cyclization of 1-diazo-3-arenesulfamoylalkan-2-ones. iaea.org This suggests that a modified substrate derived from this compound could potentially undergo cyclization to form the corresponding azetidin-2-one.

Synthesis of γ-Lactams (Pyrrolidin-2-ones):

The synthesis of N-(3-nitrophenyl)pyrrolidin-2-one has been described. One approach involves the reaction of 3-nitroaniline with γ-butyrolactone at high temperatures. This reaction leads to the opening of the lactone ring followed by intramolecular cyclization to form the five-membered lactam ring.

Synthesis of δ-Lactams (Piperidin-2-ones):

The synthesis of N-(nitrophenyl)piperidin-2-ones has been reported in the context of the synthesis of pharmacologically active compounds. For example, 1-(4-nitrophenyl)piperidin-2-one (B57410) can be synthesized via the intramolecular cyclization of 5-chloro-N-(4-nitrophenyl)pentanamide using a base such as potassium tert-butoxide. wjpsonline.com This methodology could be directly applied to the corresponding 3-nitrophenyl analogue. Furthermore, the synthesis of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381) has been achieved by treating the corresponding piperidin-2-one with phosphorus pentachloride. chemicalbook.comgoogle.com

Characterization of Lactams:

The formation of a cyclic lactam structure would be confirmed by spectroscopic analysis. In the ¹H and ¹³C NMR spectra, the chemical shifts and coupling constants of the protons and carbons in the newly formed ring would be characteristic of the specific lactam structure. For instance, the protons on the carbon adjacent to the nitrogen and the carbonyl group in a γ-lactam would have distinct chemical shifts. The ring strain in smaller lactams like β-lactams would also influence the spectroscopic data, particularly the C=O stretching frequency in the IR spectrum, which would be shifted to a higher wavenumber compared to an acyclic amide.

Compound NameStructureSynthetic MethodKey Characterization Data (for related compounds)
N-(3-Nitrophenyl)azetidin-2-oneN-(3-Nitrophenyl)azetidin-2-oneIntramolecular cyclization of a suitable precursor (proposed)IR (for N-tosyl-2-ethylazetidin-3-one): Characteristic C=O stretch for β-lactam. iaea.org
N-(3-Nitrophenyl)pyrrolidin-2-oneN-(3-Nitrophenyl)pyrrolidin-2-oneReaction of 3-nitroaniline with γ-butyrolactone
1-(4-Nitrophenyl)piperidin-2-one1-(4-Nitrophenyl)piperidin-2-oneIntramolecular cyclization of 5-chloro-N-(4-nitrophenyl)pentanamideMS (ESI, m/z): 221 [M+H]⁺. wjpsonline.com

Note: Structures are representative, and data for related compounds are provided where specific data for the 3-nitrophenyl analogues are not available in the cited literature.

Applications in Organic Synthesis and Materials Science Research

Intermediate in the Synthesis of Complex Organic Molecules

As an intermediate, 2-chloro-N-(3-nitrophenyl)propanamide offers several reaction pathways for the construction of elaborate organic molecules. The presence of a chlorine atom at the alpha-position to the carbonyl group makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. Furthermore, the nitro group on the phenyl ring can undergo reduction to an amino group, which can then be further functionalized, expanding its synthetic utility.

The general reactivity of analogous compounds, such as 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide, highlights the potential synthetic transformations. The chloro group can be readily displaced by nucleophiles like amines or thiols, while the nitro group can be reduced to an amine using standard reducing agents like hydrogen gas with a catalyst or tin(II) chloride. These reactions open the door to a diverse array of derivatives.

Nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. nih.govresearchgate.netmdpi.com The structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. While specific examples for this exact compound are not extensively documented in publicly available research, studies on analogous N-aryl-2-chloroacetamides demonstrate their utility in constructing heterocyclic rings. For instance, related chloroacetamide derivatives are known to react with reagents like thiourea (B124793) or thiosemicarbazide (B42300) to form thiazole (B1198619) and other heterocyclic structures.

The reduction of the nitro group to an amine introduces another reactive site, which can participate in cyclization reactions to form fused heterocyclic systems. This dual reactivity of the chloroacetamide and the nitro/amino group makes it a promising candidate for creating a variety of nitrogen-containing heterocyclic scaffolds. mdpi.com

In the realm of drug discovery and medicinal chemistry, "building blocks" are relatively simple molecules that can be readily incorporated into larger, more complex structures known as scaffolds. The design of novel building blocks is a crucial strategy for improving the quality and diversity of compound libraries for high-throughput screening.

This compound can be considered a valuable building block due to its multiple points of diversification. The key reactive sites are:

The α-chloro position, allowing for nucleophilic substitution.

The nitro group, which can be reduced to an amine and then acylated, alkylated, or used in other transformations.

The aromatic ring, which could potentially undergo electrophilic substitution, although the nitro group is deactivating.

These features allow for the systematic modification of its structure to explore chemical space and develop new molecular frameworks with potential biological activity.

Table 1: Potential Reactions for Modifying this compound as a Building Block

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
α-chloro positionNucleophilic SubstitutionAmines, Thiols, AlcoholsAmino, Thioether, Ether
Nitro groupReductionH₂, Pd/C; SnCl₂Amine
Resulting Amino groupAcylationAcyl chlorides, AnhydridesAmide
Resulting Amino groupSulfonylationSulfonyl chloridesSulfonamide

Exploration in Materials Science (e.g., Dye Precursors, Optoelectronic Properties of Derivatives)

The applications of this compound and its derivatives extend beyond medicinal chemistry into the field of materials science. The chromophoric nitro group and the potential for creating extended conjugated systems make it an interesting candidate for the development of new materials.

Azo dyes, which are characterized by the -N=N- functional group, are a significant class of industrial colorants. researchgate.netnih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. nih.gov The 3-nitrophenyl moiety of the title compound, after reduction of the nitro group to an amine, can serve as the diazonium salt precursor. For example, azo dyes have been synthesized from 3-nitroaniline (B104315), a core component of this compound. researchgate.net A related compound, Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, is itself an azo dye, highlighting the utility of the chloro-propanamide structure in dye synthesis. sielc.comsielc.com

Furthermore, organic molecules with specific electronic properties are crucial for the development of optoelectronic devices. While direct studies on the optoelectronic properties of this compound derivatives are not widely reported, research on other organic compounds, such as coumarin (B35378) and triphenylamine (B166846) derivatives, provides a framework for how such properties can be tuned. mdpi.comresearchgate.netresearchgate.net The introduction of different substituents and the creation of extended π-conjugated systems can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the material's light absorption and emission characteristics. mdpi.com Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict these properties in novel molecules. researchgate.netrsc.org

Role in Chiral Synthesis and Stereochemical Control

The presence of a chlorine atom on the α-carbon of the propanamide moiety renders this compound a chiral molecule. This stereocenter means the compound can exist as two enantiomers. The field of chiral synthesis and the separation of enantiomers are critically important, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

As a chiral building block, the individual enantiomers of this compound could be used in stereoselective syntheses to control the stereochemistry of the final product. This is a fundamental aspect of modern organic synthesis, enabling the creation of complex, single-enantiomer molecules with specific biological functions.

Structure Reactivity and Structure Property Relationship Studies of 2 Chloro N 3 Nitrophenyl Propanamide Derivatives

Correlations Between Structural Features and Chemical Reactivity

The chemical reactivity of 2-chloro-N-(3-nitrophenyl)propanamide is dictated by the interplay of its key structural components: the α-chloro amide group and the nitrophenyl ring. The molecule possesses several reactive sites, primarily the electrophilic carbonyl carbon, the α-carbon bearing the chlorine atom, and the nitro-substituted aromatic ring.

The N-aryl 2-chloroacetamide (B119443) structure is characterized by the high reactivity of the chlorine atom, which is susceptible to easy replacement by various nucleophiles. researchgate.net This reactivity is attributed to the electronic influence of the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the α-carbon an electrophilic center and facilitating nucleophilic substitution reactions. Common nucleophiles that can displace the chlorine atom include those based on oxygen, nitrogen, and sulfur. researchgate.net

Furthermore, the amide linkage itself can be a site of reaction, primarily hydrolysis, although it is generally stable. The reactivity of the amide bond can be influenced by the substituents on the phenyl ring. The electron-withdrawing nitro group can affect the electron density around the amide, potentially influencing its stability and susceptibility to cleavage under certain conditions. In the crystal structure of related compounds like 2-chloro-N-(p-tolyl)propanamide, the amide group actively participates in forming hydrogen-bonding networks, which can influence solid-state reactivity and physical properties. nih.govresearchgate.net

Influence of Substituent Effects on Reaction Mechanisms

Substituents on the phenyl ring of this compound derivatives play a critical role in modulating reaction rates and mechanisms by exerting electronic effects (both inductive and resonance). The nitro group at the meta position of the parent compound is a powerful deactivating, electron-withdrawing group, which significantly impacts the reactivity of both the aromatic ring and the side chain.

The primary reaction mechanism for the α-chloro group is nucleophilic substitution (Sₙ2). The rate of this reaction is highly dependent on the electronic nature of the substituents on the phenyl ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃) decrease the electron density on the entire molecule, including the amide nitrogen. This enhances the inductive-withdrawing effect of the amide group on the α-carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increased rate of substitution at the α-carbon.

Electron-Donating Groups (EDGs): Substituents like methyl (CH₃) or methoxy (B1213986) (OCH₃) increase the electron density on the phenyl ring and, by extension, the amide nitrogen. This can slightly decrease the electrophilicity of the α-carbon, potentially slowing down the rate of nucleophilic substitution compared to derivatives with EWGs.

In reactions involving the amide bond itself, such as hydrolysis, substituents have a profound effect. The hydrolysis of esters and amides often proceeds through a tetrahedral intermediate. mdpi.com The stability of this intermediate and the ability of the leaving group to depart are key factors. For amides, the leaving group is an amine. The basicity of the leaving aniline (B41778) derivative is crucial; a less basic aniline is a better leaving group. Electron-withdrawing substituents decrease the basicity of the aniline nitrogen, thereby facilitating the breakdown of the tetrahedral intermediate and accelerating the rate of hydrolysis.

The following interactive table illustrates the predicted qualitative effects of different substituents on the rate of nucleophilic substitution at the α-carbon.

Bioisosteric Transformations for Scaffold Diversification (General Principles)

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new compounds by replacing a functional group with another that retains similar physical or chemical properties, leading to a similar biological response. nih.govdrughunter.com The amide bond is a frequent target for bioisosteric replacement because, while it is crucial for target interactions in many bioactive molecules, it is often susceptible to enzymatic hydrolysis, which can limit oral bioavailability and metabolic stability. drughunter.comcambridgemedchemconsulting.com

The goal of replacing the amide in a scaffold like this compound is multifaceted: to enhance metabolic stability, improve pharmacokinetic properties (like permeability or solubility), increase potency, or explore novel chemical space for intellectual property purposes. researchgate.netnih.gov The introduction of a bioisostere alters molecular characteristics such as size, shape, electronic distribution, and hydrogen bonding capacity. researchgate.netnih.gov

Common bioisosteric replacements for the amide group include various five-membered heterocyclic rings. These rings are often chosen because they can mimic the trans-amide conformation and maintain key vector orientations for receptor binding while being resistant to cleavage by proteases. cambridgemedchemconsulting.com

1,2,3-Triazoles: These are widely used amide surrogates, often synthesized via copper-catalyzed "click" chemistry. cambridgemedchemconsulting.comnih.gov They are chemically robust and resistant to hydrolysis and oxidation. cambridgemedchemconsulting.com

Oxadiazoles (1,2,4- and 1,3,4-isomers): These heterocycles are frequently used to replace amide bonds to improve metabolic stability. nih.gov They can mimic the planarity and dipole moment of an amide but differ in their hydrogen bonding capabilities. nih.gov

Sulfonamides: This group can replace amides to increase hydrophobicity and solubility while maintaining the hydrogen bond donor-acceptor pattern. nih.gov

The following table summarizes common amide bioisosteres and the primary rationale for their use.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models that correlate the structural features of molecules with their physicochemical properties. researchgate.net In the context of this compound derivatives, QSPR can be employed to predict properties like lipophilicity (logP), water solubility, boiling point, or melting point without the need for experimental measurement for every new analog. researchgate.net This is particularly valuable in the early stages of discovery for prioritizing which derivatives to synthesize and test. frontiersin.org

The QSPR workflow typically involves several key steps: frontiersin.org

Data Set Preparation: A series of structurally related compounds (a training set) is assembled for which the property of interest has been experimentally measured.

Descriptor Calculation: For each molecule in the set, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges) features.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Partial Least Squares, XGBoost), are used to build a mathematical equation that links a selection of the most relevant descriptors to the property being modeled. frontiersin.orgnih.gov

Validation: The predictive power of the model is rigorously tested, both internally (e.g., cross-validation) and externally with a separate set of compounds (a test set) that was not used in model creation. researchgate.netfrontiersin.org

For a series of this compound derivatives, a QSPR model could be developed to predict a property like the octanol-water partition coefficient (logP), a measure of lipophilicity. Descriptors might include the McGowan's characteristic volume (McVol), which relates to size, and electronic parameters derived from the specific substituents on the phenyl ring. chemeo.com

The following table provides a hypothetical example of the data that would be used to build a QSPR model for predicting logP.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that generate significant chemical waste. ucl.ac.uk The application of green chemistry principles is crucial for developing more environmentally benign and sustainable synthetic routes for compounds like 2-chloro-N-(3-nitrophenyl)propanamide. numberanalytics.com Key areas of research focus on minimizing waste, reducing the use of hazardous substances, and improving atom economy. numberanalytics.combohrium.com

Current research emphasizes a shift from stoichiometric activating reagents, such as carbodiimides or acid chlorides, which produce substantial byproducts, to more sustainable catalytic alternatives. ucl.ac.uk One promising direction is the adoption of solvent-free synthesis methods. numberanalytics.com Techniques like mechanochemistry, which utilizes mechanical force to drive reactions, can eliminate the need for bulk solvents, thereby reducing environmental pollution and simplifying purification processes. numberanalytics.com Another approach involves direct heating of a mixture of the carboxylic acid and an amine or urea, often with a simple, recyclable catalyst like boric acid, which can produce amides quickly and efficiently. bohrium.com

The choice of solvent is another critical factor in green amide synthesis. ucl.ac.uk Future research will likely explore the use of water or other green solvents to replace hazardous chlorinated solvents often used in conventional amide coupling reactions. rsc.orgnih.gov The development of one-pot synthesis procedures, where multiple reaction steps are performed in a single reactor without isolating intermediates, further aligns with green chemistry goals by conserving resources and reducing waste. nih.gov

Table 1: Comparison of Traditional vs. Green Amide Synthesis Strategies

Feature Traditional Synthesis Green Chemistry Approach
Reagents Stoichiometric coupling agents (e.g., EDC, HATU, Thionyl Chloride) Catalytic systems (e.g., Boric Acid, Transition Metals) ucl.ac.ukbohrium.com
Solvents Often hazardous chlorinated solvents (e.g., Dichloromethane) Benign solvents (e.g., water), or solvent-free conditions ucl.ac.uknumberanalytics.comrsc.org
Byproducts High volume of waste from coupling agents Minimal waste (e.g., water is often the only byproduct) dur.ac.uk
Efficiency Can have low atom economy High atom economy, often streamlined through one-pot procedures bohrium.comnih.gov

| Energy | May require significant heating and cooling for multiple steps | Reduced energy consumption through optimized catalysis or mechanochemistry numberanalytics.com |

This table provides a generalized comparison based on principles of green amide synthesis.

Exploration of Novel Catalytic Transformations

The development of novel catalytic methods for creating amide bonds is a highly active area of research that could revolutionize the synthesis of this compound. ucl.ac.ukresearchgate.net These methods aim to form the amide bond directly from a carboxylic acid and an amine under mild conditions, avoiding the harsh reagents and poor atom economy of traditional routes. dur.ac.ukmdpi.com

Catalytic systems based on boronic acids, titanium, and zirconium have shown considerable promise. ucl.ac.ukdur.ac.uk These catalysts can facilitate the direct condensation of carboxylic acids and amines, with water as the sole byproduct. dur.ac.uk Furthermore, transition-metal catalysis offers a wide array of possibilities. dntb.gov.ua For instance, photoredox catalysis, which uses light to drive chemical reactions, represents a frontier in amide synthesis, potentially enabling new reaction pathways under exceptionally mild conditions. mdpi.comdntb.gov.ua

Beyond direct amidation, novel catalytic transformations could use this compound as a building block for more complex molecules. The presence of a chloro group and a nitro group offers handles for various cross-coupling reactions. Future research could explore the catalytic functionalization of the C-Cl bond or transformations involving the nitro group to introduce new molecular complexity. A recent innovative approach involves a three-component reaction using isocyanides, alkyl halides, and water, which rapidly forms amides and opens up new possibilities for creating diverse and complex compounds from readily available materials. catrin.com

Table 2: Examples of Emerging Catalytic Systems for Amide Synthesis

Catalyst Type Example(s) Key Advantages
Boron-Based Boronic Acids, Boric Acid Low cost, readily available, mild reaction conditions. ucl.ac.uk
Group (IV) Metals Titanium (Ti) and Zirconium (Zr) compounds Effective for direct amidation, often with good substrate scope. ucl.ac.uk
Transition Metals Iron (Fe), Rhodium (Rh), Iridium (Ir) complexes Can enable novel transformations like oxidative or reductive amidation. dntb.gov.uanih.gov
Photoredox Organic Dyes, Iridium/Ruthenium complexes Uses light energy, allows for reactions under very mild conditions. dntb.gov.ua

| Organocatalysis | - | Avoids the use of metals, can offer different selectivity. dntb.gov.ua |

This table highlights general categories of catalysts being explored in modern amide synthesis.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is fundamental to optimizing chemical processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for chemical research and development. mt.com Applying these techniques to the synthesis of this compound could provide unprecedented insight into its formation. youtube.com

Techniques such as mid-infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the real-time concentrations of reactants, intermediates, and products without the need to withdraw samples. spectroscopyonline.com This is particularly valuable for identifying transient or unstable intermediate species that would be missed by traditional offline analysis. spectroscopyonline.com For example, in situ IR spectroscopy can monitor the disappearance of a carboxylic acid peak and the appearance of an amide peak, providing precise kinetic data. acs.org

This real-time data allows chemists to:

Optimize Reaction Conditions: Immediately see the effect of changing temperature, pressure, or catalyst loading. mt.com

Improve Yield and Purity: Ensure the reaction goes to completion and identify the formation of byproducts as they occur.

Enhance Safety: Monitor for potentially hazardous intermediates or reaction excursions.

Elucidate Mechanisms: Gather detailed kinetic and structural information to understand the reaction pathway. youtube.com

The integration of these analytical tools into the synthesis of this compound would facilitate a more robust and efficient manufacturing process, moving from empirical observation to data-driven optimization.

Table 3: Comparison of In Situ Spectroscopic Techniques

Technique Information Provided Advantages Considerations
Mid-Infrared (IR) Functional group changes, concentration of species. spectroscopyonline.com Highly specific to bond vibrations, wide applicability. acs.org Water can interfere; probe can be sensitive to harsh conditions.
Raman Spectroscopy Molecular vibrations, crystal lattice modes. Excellent for aqueous solutions, can analyze solids and liquids. spectroscopyonline.com Fluorescence can interfere; may have weaker signals than IR.

| NMR Spectroscopy | Detailed molecular structure, identification of intermediates. | Provides rich structural information. | Lower sensitivity, requires specialized probes, higher cost. |

This table summarizes key characteristics of common in situ monitoring technologies in chemistry.

Integration of Artificial Intelligence and Machine Learning in Predictive Design

For a compound like this compound, AI and ML could be applied in several forward-looking ways:

Predictive Synthesis: AI algorithms can predict the most efficient and highest-yielding synthetic routes, a process known as computer-aided synthesis planning (CASP). nih.gov This could uncover novel, more sustainable pathways to this compound.

Reaction Optimization: ML models can be trained on experimental data to predict reaction outcomes under different conditions, optimizing variables like temperature, solvent, and catalyst to maximize yield and minimize byproducts without extensive trial-and-error experimentation. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules with specific desired properties. springernature.com By learning the structure-property relationships from existing chemical databases, an AI could propose derivatives of this compound with enhanced or novel functionalities for various applications. This allows researchers to focus their synthetic efforts on the most promising candidates. acs.org

While still a developing field, the integration of AI with automated robotic platforms points toward a future of fully autonomous chemical synthesis, where AI designs a molecule, plans its synthesis, and executes the reactions, learning and refining the process along the way. acs.org

Table 4: Applications of AI/ML in Chemical Synthesis and Design

Application Area Description Potential Impact
Retrosynthesis Planning AI suggests synthetic pathways by working backward from the target molecule. nih.gov Accelerates the design of synthetic routes for known and novel compounds.
Property Prediction ML models predict chemical, physical, and biological properties of molecules. strategicallies.co.uk Prioritizes the synthesis of compounds with the highest potential for a given application.
Reaction Outcome Prediction Predicts the yield, selectivity, and byproducts of a reaction. mdpi.com Reduces the number of experiments needed for process optimization.

| De Novo Molecular Design | Generative models create novel molecular structures based on desired criteria. springernature.com | Expands the accessible chemical space for drug discovery and materials science. |

This table outlines the growing influence of artificial intelligence and machine learning in modern chemistry.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(3-nitrophenyl)propanamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves reacting 3-nitroaniline with 2-chloropropanoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl generated during the reaction . Key optimization parameters include:

  • Temperature : Maintaining 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Molar Ratios : A 1:1.2 molar ratio of 3-nitroaniline to 2-chloropropanoyl chloride ensures excess acyl chloride for higher yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 8.2–8.5 ppm (aromatic protons on 3-nitrophenyl) and δ 4.3–4.5 ppm (CHCl adjacent to the amide) confirm regiochemistry .
    • ¹³C NMR : A carbonyl peak at ~168 ppm verifies the amide bond .
  • IR Spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) validate functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 243.0) confirms molecular weight .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:

  • Electrophilicity : The chloro group’s leaving ability is enhanced by electron-withdrawing effects of the nitro group (meta-directing), quantified via Fukui indices .
  • Reactivity with Nucleophiles : Simulations predict preferential substitution at the chloro position over nitro reduction, validated by experimental kinetics (e.g., reaction with amines in DMF at 60°C) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. lack of efficacy)?

Answer:

  • Dose-Response Analysis : Re-evaluate activity across concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., bacterial FabH for antimicrobial activity) instead of broad-spectrum disk diffusion .
  • Structural Analog Comparison : Compare with analogs (e.g., 2-chloro-N-(2-nitrophenyl)propanamide) to isolate nitro-group positional effects .

Q. How can crystallography elucidate the compound’s binding mode in enzyme complexes?

Answer:

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) using SHELX for refinement .
    • Key Metrics : Resolution ≤1.8 Å, Rwork/free <0.2 .
  • Hydrogen Bonding : Nitro-group interactions with active-site residues (e.g., Arg203) can be mapped at 2.5 Å resolution .

Q. What methodologies validate the compound’s role in structure-activity relationship (SAR) studies for drug discovery?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replacing chloro with fluoro) and test against biological targets .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical features (e.g., nitro group’s electrostatic contribution) .
  • ADME-Tox Profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (HepG2 cells) to prioritize leads .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 37% vs. 70%)?

Answer:

  • Reaction Monitoring : Use TLC or in-situ IR to identify intermediate decomposition .
  • Byproduct Analysis : LC-MS can detect hydrolyzed products (e.g., 3-nitroaniline) from moisture exposure .
  • Solvent Screening : Switch from DCM to THF to stabilize reactive intermediates and improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.